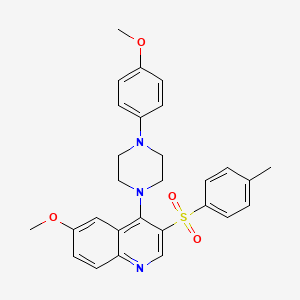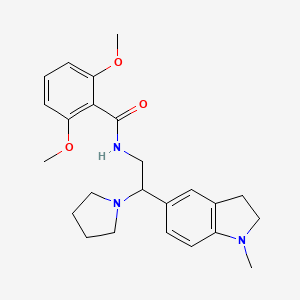
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as C25H31N3O3, is a chemical compound that has been of interest in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been studied for their potential antiviral properties. They have shown inhibitory activity against influenza A and other viruses. The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral activity, potentially leading to the development of new antiviral medications .
Anti-inflammatory Properties
The indole nucleus is present in many compounds with known anti-inflammatory effects. By modulating key pathways in the inflammatory response, derivatives of 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide could serve as a basis for creating new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and asthma .
Anticancer Applications
Indole derivatives have been explored for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into the specific compound mentioned could lead to the discovery of novel mechanisms of action against cancer cells, offering a new avenue for cancer therapy .
Antimicrobial Effects
The indole scaffold is known to possess antimicrobial activity. This includes action against bacteria, fungi, and parasites. Derivatives of the compound could be tailored to enhance this activity, providing a potential source for new antimicrobial drugs, especially in the face of rising antibiotic resistance .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic effects by influencing insulin secretion or insulin sensitivity. Investigating the specific actions of 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide could contribute to the development of new treatments for diabetes .
Neuroprotective Effects
Indole compounds have shown promise in neuroprotection, which is crucial in diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its interaction with neural pathways could make it a candidate for developing neuroprotective drugs .
Cardiovascular Research
The modulation of cardiovascular function is another area where indole derivatives could be applied. By affecting vascular smooth muscle cells and heart rhythm, compounds like 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide may help in creating treatments for heart diseases .
Plant Growth Regulation
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid. Research into the compound’s effects on plant growth and development could lead to its use in agriculture, potentially improving crop yields and stress resistance .
properties
IUPAC Name |
2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQSTUWZDTKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

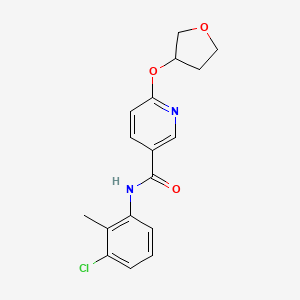
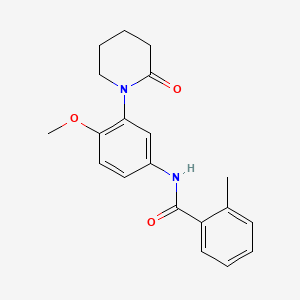
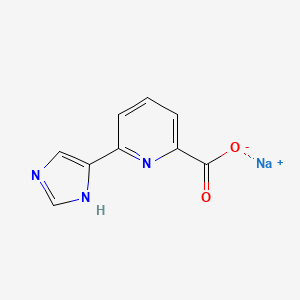
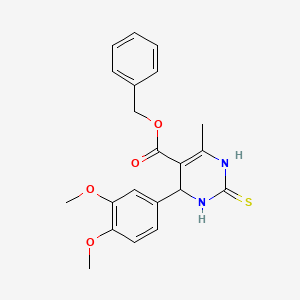
![Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2956854.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)
![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)

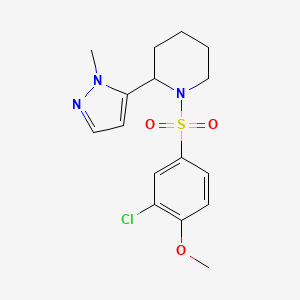
![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
